molecular formula C9H7ClN2 B015039 1-Chloro-4-methylphthalazine CAS No. 19064-68-7

1-Chloro-4-methylphthalazine

Cat. No. B015039
CAS RN: 19064-68-7
M. Wt: 178.62 g/mol
InChI Key: IEDBAGGSOLFBBH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of phthalazine derivatives, including 1-Chloro-4-methylphthalazine, often involves reactions that introduce various substituents to the phthalazine core to alter its chemical and biological properties. For example, the synthesis of 4-benzylamino-1-chloro-6-substituted phthalazines has been explored for their inhibitory activity toward phosphodiesterase 5, indicating the versatility of the phthalazine scaffold in medicinal chemistry (Watanabe et al., 1998).

Molecular Structure Analysis

The molecular structure of 1-Chloro-4-methylphthalazine and its derivatives is crucial for understanding their reactivity and interactions with biological targets. Spectroscopic methods, such as NMR and mass spectrometry, are commonly used for structural elucidation. The structure impacts the compound's physical and chemical properties and its potential applications in various fields, including pharmaceuticals.

Chemical Reactions and Properties

1-Chloro-4-methylphthalazine undergoes various chemical reactions, highlighting its reactivity and potential for chemical modification. For instance, reactions with nucleophilic reagents have been utilized to synthesize novel compounds with potential anticancer and antioxidant activities (Behalo et al., 2017). These reactions expand the utility of 1-Chloro-4-methylphthalazine as a precursor for more complex molecules.

Scientific Research Applications

  • Antifungal Activity: A derivative, 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one, demonstrates significant antifungal activity against dermatophytes and Cryptococcus neoformans. This finding is critical for the future design of antifungal analogues (Derita et al., 2013).

  • Anticancer and Antioxidant Potential: Novel phthalazine derivatives synthesized from 1-chloro-4-(4-phenoxyphenyl)phthalazine show promising anticancer and antioxidant activities. Specifically, hydrazinylphthalazine 20 exhibits the highest antioxidant activity (Behalo, El‐Karim, & Rafaat, 2017).

  • Herbicidal Activities: Methylphthalazin-1-one derivatives are found to have potent acetohydroxyacid synthase inhibitory activity and broad-spectrum herbicidal activities against various weeds (Li et al., 2006).

  • Synthesis of Iodophthalazines: A method for the synthesis of 1-iodo- and 1,4-diiodo-phthalazines from chloro compounds has been developed, expanding the chemical utility of phthalazine derivatives (Hirsch & Orphanos, 1966).

  • Higher Anticancer Activity: Novel 1,4-disubstituted phthalazines demonstrate higher anticancer activity than cisplatin, suggesting their potential in treating various cancers (Li et al., 2006).

  • Synthesis of New 1,2-dihydrophthalazines: New 1,2dihydrophthalazines have been synthesized, with key intermediates prepared from 4-chloro- and 3,4-dichlorotoluene (Lukács & Simig, 2002).

  • Metabolism Study: The study of 1,4-dihydroxyphthalazine shows that it is relatively non-toxic, with its metabolism involving significant unchanged and conjugation with glucuronic acid (McIsaac, 1964).

Safety And Hazards

1-Chloro-4-methylphthalazine is harmful if swallowed, in contact with skin, or if inhaled. It may cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

1-chloro-4-methylphthalazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c1-6-7-4-2-3-5-8(7)9(10)12-11-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEDBAGGSOLFBBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C2=CC=CC=C12)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10296730
Record name 1-Chloro-4-methylphthalazine
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Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-4-methylphthalazine

CAS RN

19064-68-7
Record name 1-Chloro-4-methylphthalazine
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Record name 1-Chloro-4-methylphthalazine
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Record name Phthalazine, 1-chloro-4-methyl-
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Record name 1-Chloro-4-methylphthalazine
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Record name 1-chloro-4-methylphthalazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
D Amrane, O Khoumeri, P Vanelle, N Primas - Molbank, 2022 - mdpi.com
… Starting from the readily accessible 1-chloro-4-methylphthalazine 1 [11], we first introduced an S N Ar reaction to the 4-chlorophenoxy substituent at position 1, using the appropriate …
Number of citations: 3 0-www-mdpi-com.brum.beds.ac.uk
EFM Stephenson - Journal of the Chemical Society (Resumed), 1963 - pubs.rsc.org
… 1-Methylphthalazine has been prepared by catalytic dechlorination of 1-chloro-4-methylphthalazine and converted into the anil (11) by Krohnke's method. Other derivatives of the …
Number of citations: 0 0-pubs-rsc-org.brum.beds.ac.uk
FM Rowe, AT Peters - Journal of the Chemical Society (Resumed), 1933 - pubs.rsc.org
… We have made shlarly from 1-chloro-4-methylphthalazine l-methoxy-Q-methyZPhth~azine, which is clearly the 0-ether, and we also made it directly by the action of methyl sulphate …
Number of citations: 16 0-pubs-rsc-org.brum.beds.ac.uk
KJ Okolotowicz, P Bushway, M Lanier, C Gilley… - Bioorganic & medicinal …, 2015 - Elsevier
… Compound 78 was prepared in two steps, first reduction of the nitro group of 77 using sodium dithionite, followed by nucleophilic aromatic substitution with 1-chloro-4-methylphthalazine…
RN Hunston, J Parrick, CJG Shaw - Rodd's Chemistry of Carbon …, 1964 - Elsevier
Publisher Summary This chapter discusses the methods of synthesis, properties, spectroscopic analysis and typical reactions characteristic of pyridazines, cinnolines, benzocinnolines, …
V Kartsev, A Geronikaki, A Zubenko, A Petrou… - Antibiotics, 2022 - mdpi.com
Herein, we report the design, synthesis, and evaluation of the antimicrobial activity of new heteroaryl (aryl) thiazole derivatives. The design was based on a molecular hybridization …
Number of citations: 9 0-www-mdpi-com.brum.beds.ac.uk
Y Eguchi, Y SATO, S SEKIZAKI… - Chemical and …, 1991 - jstage.jst.go.jp
… 73, despite there being a result obtained”) that an oxygen atom was introduced to the N 3 position, when N—oxidation reaction was carried out on related 1-chloro-4-methylphthalazine …
Number of citations: 12 www.jstage.jst.go.jp
里田勳, 吉田二郎, 森一雄 - YAKUGAKU ZASSHI, 1957 - jstage.jst.go.jp
1-Sulfanilamidophthalazine, 1-sulfanilamido-4-methyl-phthalazine, and 1-sulfanil-amido-3-methyl-4-(3H) phthalazinone were obtained by (a) fusion of 1-halogeno derivative and …
Number of citations: 2 www.jstage.jst.go.jp

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